molecular formula C8H10ClNO B1430784 Indolin-4-Ol Hydrochloride CAS No. 1415334-16-5

Indolin-4-Ol Hydrochloride

Cat. No. B1430784
M. Wt: 171.62 g/mol
InChI Key: VHGRKIYYLKCUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-4-ol hydrochloride is a heterocyclic organic compound that belongs to the family of indoles. It is also known as 2,3-dihydro-1H-indol-4-ol hydrochloride . The CAS Number is 1415334-16-5 .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .


Physical And Chemical Properties Analysis

Indolin-4-ol hydrochloride has a molecular weight of 171.63 g/mol . It is a powder with a melting point of 168-170°C .

Scientific Research Applications

Anticancer Properties

Indolin-2-one derivatives demonstrate significant potential as anticancer agents. These compounds, including Indolin-4-Ol Hydrochloride, are explored extensively for their ability to inhibit the growth of various cancer cells. Studies have found that Indolin-2-one based compounds can be effective in treating multiple cancer types due to their ability to act on cancer cell lines and tyrosine kinase receptors (Chaudhari et al., 2021). This highlights the compound's role in the development of new cancer therapies.

α-Glucosidase Inhibitory Activity

Indolin-2-one compounds have been identified as potential α-glucosidase inhibitors. This is particularly relevant in the context of diabetes management, as α-glucosidase inhibitors can help regulate blood sugar levels. For example, certain Indolin-2-one derivatives have demonstrated moderate to potent α-glucosidase inhibitory activity, comparable to standard drugs used for diabetes treatment (Wang et al., 2017).

Synthesis of Complex Molecules

Indolin-3-one derivatives have been utilized in cascade reactions for the efficient assembly of complex molecules, including those with medicinal properties. These reactions have enabled the creation of polysubstituted piperidino[1,2-a]indoline compounds with multiple stereocenters, highlighting the compound's versatility in organic synthesis (Zhao et al., 2014).

Cholinesterase Inhibitors and Antioxidants

Indolin-2-one derivatives have shown promise as multifunctional drugs for Alzheimer's disease. They possess both cholinesterase inhibitory and antioxidant activities, which are crucial in managing the symptoms of Alzheimer's. Some derivatives have shown significant protection against cytotoxicity in various cell models, indicating their potential therapeutic value (Yanovsky et al., 2012).

Corrosion Inhibition

Indolin-2-one derivatives, including some Schiff bases of isatin, have been studied for their effectiveness in inhibiting corrosion, particularly on mild steel in acidic environments. These compounds form protective films on metal surfaces, which significantly reduce corrosion rates (Ansari & Quraishi, 2014).

Anti-Angiogenic Properties

Indolin-2-one derivatives have been explored for their anti-angiogenic properties, particularly in relation to cancer treatment. These compounds have shown significant activity in inhibiting angiogenesis, a critical process in tumor growth and metastasis (Sudta et al., 2013).

Anticonvulsant Activity

Some indolin derivatives exhibit anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders. The relationship between chemical structure and biological activity in these compounds is a key area of investigation (Pogosyan et al., 2011).

Safety And Hazards

The safety information for Indolin-4-ol hydrochloride includes a signal word of “Warning” and hazard statements of H302, H315, and H319 . Precautionary statements include P305+P351+P338 .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRKIYYLKCUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-4-Ol Hydrochloride

CAS RN

1415334-16-5
Record name 2,3-dihydro-1H-indol-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-4-Ol Hydrochloride
Reactant of Route 2
Indolin-4-Ol Hydrochloride
Reactant of Route 3
Indolin-4-Ol Hydrochloride
Reactant of Route 4
Indolin-4-Ol Hydrochloride
Reactant of Route 5
Indolin-4-Ol Hydrochloride
Reactant of Route 6
Indolin-4-Ol Hydrochloride

Citations

For This Compound
2
Citations
I Yanovsky, E Finkin-Groner, A Zaikin… - Journal of Medicinal …, 2012 - ACS Publications
The cascade of events that occurs in Alzheimer’s disease involving oxidative stress and the reduction in cholinergic transmission can be better addressed by multifunctional drugs than …
Number of citations: 75 pubs.acs.org
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.